rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate
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Overview
Description
Rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate: is a chemical compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol. It is a derivative of benzyl carbamate and contains a 4-methyl-2,5-dioxoimidazolidin-4-yl group. This compound is of interest in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate typically involves the following steps:
Benzyl carbamate formation: : Benzyl alcohol reacts with carbamoyl chloride to form benzyl carbamate.
Imidazolidinone formation: : The benzyl carbamate undergoes cyclization with a suitable amine to form the imidazolidinone ring.
Methylation: : The imidazolidinone ring is methylated at the 4-position to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : It is investigated for its therapeutic potential in treating various diseases.
Industry: : The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Benzyl carbamate derivatives
Imidazolidinone derivatives
Methylated imidazolidinone derivatives
These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
benzyl N-[[(4S)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(10(17)15-11(18)16-13)8-14-12(19)20-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H2,15,16,17,18)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOBXGLJDDEHQJ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)NC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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